molecular formula C18H18N2O3 B13765531 1-[(3-Hydroxypropyl)amino]-4-(methylamino)anthraquinone CAS No. 56504-94-0

1-[(3-Hydroxypropyl)amino]-4-(methylamino)anthraquinone

Katalognummer: B13765531
CAS-Nummer: 56504-94-0
Molekulargewicht: 310.3 g/mol
InChI-Schlüssel: AWFZMEBVAIDNSS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-Hydroxypropyl)amino]-4-(methylamino)anthraquinone typically involves the reaction of 1-aminoanthraquinone with 3-chloropropanol and methylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature and pressure, are optimized to maximize the efficiency of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions: 1-[(3-Hydroxypropyl)amino]-4-(methylamino)anthraquinone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce anthracene derivatives .

Wirkmechanismus

The mechanism of action of 1-[(3-Hydroxypropyl)amino]-4-(methylamino)anthraquinone involves its interaction with specific molecular targets and pathways. The hydroxypropyl and methylamino groups play a crucial role in its binding affinity and specificity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-[(3-Hydroxypropyl)amino]-4-(methylamino)anthraquinone is unique due to the presence of both hydroxypropyl and methylamino groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound in various research and industrial applications .

Eigenschaften

CAS-Nummer

56504-94-0

Molekularformel

C18H18N2O3

Molekulargewicht

310.3 g/mol

IUPAC-Name

1-(3-hydroxypropylamino)-4-(methylamino)anthracene-9,10-dione

InChI

InChI=1S/C18H18N2O3/c1-19-13-7-8-14(20-9-4-10-21)16-15(13)17(22)11-5-2-3-6-12(11)18(16)23/h2-3,5-8,19-21H,4,9-10H2,1H3

InChI-Schlüssel

AWFZMEBVAIDNSS-UHFFFAOYSA-N

Kanonische SMILES

CNC1=C2C(=C(C=C1)NCCCO)C(=O)C3=CC=CC=C3C2=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.